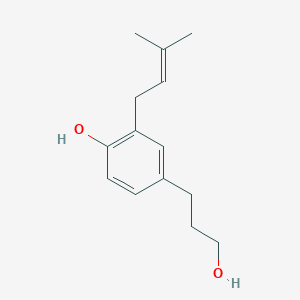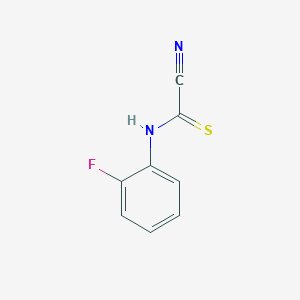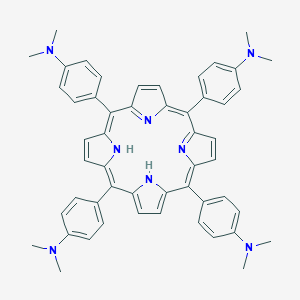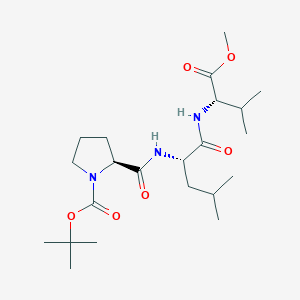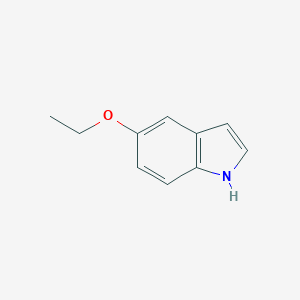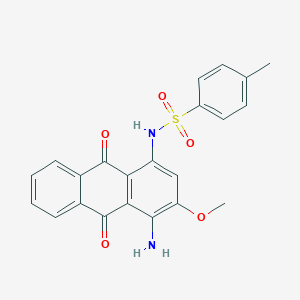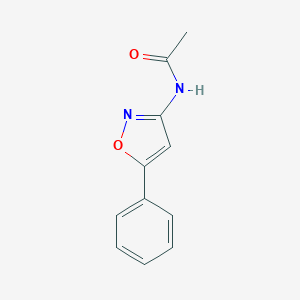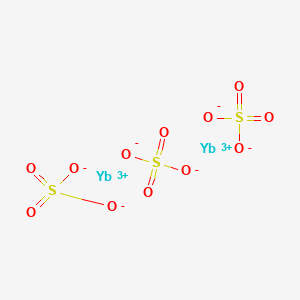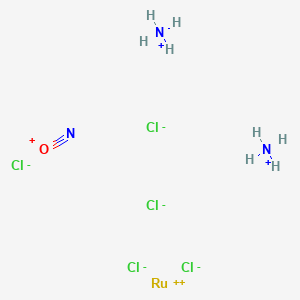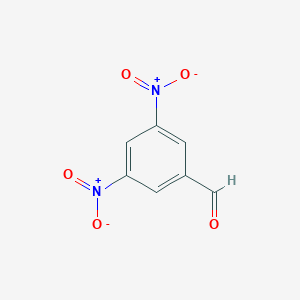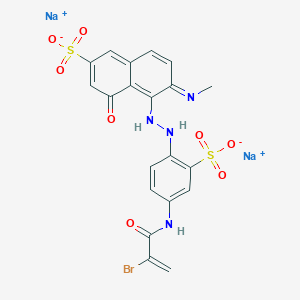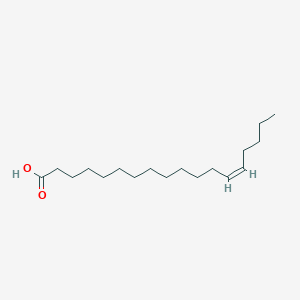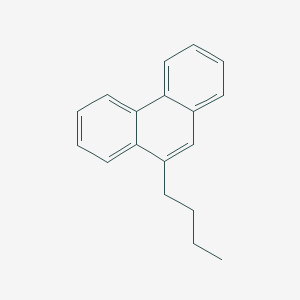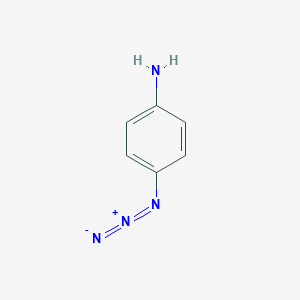
4-Azidoaniline
Descripción general
Descripción
4-Azidoaniline, also known as 4-Aminophenyl azide hydrochloride, is a compound with the linear formula N3C6H4NH2 · HCl . It has a molecular weight of 170.60 . It is used in the synthesis and preparation of [α -32 P]GTP-azidoanilide (GTP-AA) . It is also a guanine nucleotide-binding protein (G protein) antagonist that has been used to study the role of G proteins in signal transduction .
Synthesis Analysis
4-Azidoaniline hydrochloride is used in the preparation of photo-reactive polymers . It has been used in the synthesis of photo-reactive polysaccharides . The photoreactive PEG was synthesized by co-polymerization of methacrylate-PEG and acryloyl 4-azidobenzene .Molecular Structure Analysis
The molecular structure of 4-Azidoaniline is represented by the SMILES string Cl.Nc1ccc (cc1)N= [N+]= [N-] . The InChI key is SDYAJRBHPPWHSF-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Azidoaniline hydrochloride is suitable for use in the preparation of photo-reactive polymers . It may be used in the preparation of 1- (4-aminophenyl)-1 H - [1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH .Physical And Chemical Properties Analysis
4-Azidoaniline has a melting point of 165 °C (dec.) (lit.) . It is soluble in methanol . The molecular weight of 4-Azidoaniline is 170.60 .Aplicaciones Científicas De Investigación
Protein and Peptide Modification for Photoaffinity Labeling : 4-Azidoaniline is valuable in biochemistry for modifying proteins and peptides. It is used in photoaffinity labeling due to its high nitrene reactivity and the possibility of tritium or iodine labeling. This labeling technique is advantageous for studying ligand-receptor interactions and the biological activity of peptides (Escher, Robert, & Guillemette, 1979).
Electropolymerization on Conductive Surfaces : 4-Azidoaniline is used in the field of electrochemistry for the functionalization of conductive surfaces. Its combination with "click" chemistry and electrochemistry enables the anchoring of ferrocene moieties at glassy carbon surfaces, which has applications in the development of electronic equipment (Coates et al., 2012).
Tissue Augmentation : In the medical field, 4-Azidoaniline derivatives are used in creating photoreactive azidophenyl hyaluronic acid hydrogels for tissue augmentation. These hydrogels are biodegradable, biocompatible, and injectable, making them suitable for soft tissue augmentation (Woo et al., 2014).
Surface Treatment of Carbon Nanotubes : 4-Azidoaniline hydrochloride is used for surface treatment on single-walled carbon nanotubes (SWCNTs) films. This treatment improves the electrical properties of SWCNTs, making them more suitable for use in electronic devices (Liao & Wang, 2016).
Conformational Analysis in Molecular Recognition : 4-Azidoproline derivatives are studied for their influence on the conformation of peptides and proteins. This research has applications in understanding protein structure and function, and in designing synthetic receptors for peptides (Sonntag, 2005).
Prostate-Specific Antigen Detection : 4-Azidoaniline is used in developing electrochemical methods for protein detection, such as for the Prostate-Specific Antigen. This has implications for medical diagnostics (Strzemińska et al., 2016).
Safety And Hazards
4-Azidoaniline is classified as a flammable solid (Category 1), H228 . It is also classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Direcciones Futuras
There is a trend to find new ways of using photocatalysis in order to synthesize valuable products or to control or track live processes with special fluorescence-based molecular probes . A novel hybrid electrochromic material, dyad of poly 4-azidoaniline (PANI-N3) and manganese phthalocyanine bearing terminal alkynyl moieties (TA-MnPc), was prepared as an electrochromic anode (ITO/PANI-N3-TA-MnPc) .
Propiedades
IUPAC Name |
4-azidoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-3-6(4-2-5)9-10-8/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMVDPYHLFEAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164033 | |
| Record name | 4-Azidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidoaniline | |
CAS RN |
14860-64-1 | |
| Record name | 4-Azidoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14860-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azidoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

